4-Amino-2,3-Dichlorobenzoesäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

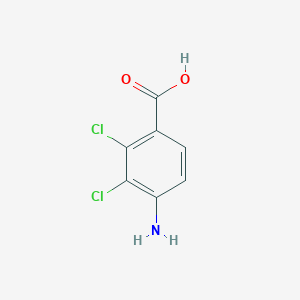

4-Amino-2,3-dichlorobenzoic acid is an organic compound with the molecular formula C7H5Cl2NO2 It is a derivative of benzoic acid, characterized by the presence of amino and dichloro substituents on the benzene ring

Wissenschaftliche Forschungsanwendungen

4-Amino-2,3-dichlorobenzoic acid has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

Target of Action

It is known that similar compounds can interact with various proteins and enzymes in the body . More research is needed to identify the specific targets of 4-Amino-2,3-dichlorobenzoic acid.

Mode of Action

It is known that similar compounds can interact with their targets through various mechanisms, such as binding to active sites or altering the conformation of target proteins . The specific interactions of 4-Amino-2,3-dichlorobenzoic acid with its targets need to be further investigated.

Biochemical Pathways

Similar compounds are known to affect various biochemical pathways, leading to changes in cellular processes

Pharmacokinetics

It is known that similar compounds can be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine . The specific ADME properties of 4-Amino-2,3-dichlorobenzoic acid need to be further studied.

Result of Action

Similar compounds are known to cause various effects at the molecular and cellular levels, such as altering protein function or disrupting cellular processes

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Amino-2,3-dichlorobenzoic acid. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2,3-dichlorobenzoic acid typically involves the chlorination of 4-aminobenzoic acid. The process includes the following steps:

Chlorination: 4-Aminobenzoic acid is treated with chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) to introduce chlorine atoms at the 2 and 3 positions of the benzene ring.

Purification: The resulting product is purified through recrystallization to obtain pure 4-Amino-2,3-dichlorobenzoic acid.

Industrial Production Methods: In industrial settings, the production of 4-Amino-2,3-dichlorobenzoic acid may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Amino-2,3-dichlorobenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The amino and chloro groups on the benzene ring can participate in nucleophilic and electrophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used to replace the chloro groups with other nucleophiles.

Electrophilic Substitution:

Major Products:

Vergleich Mit ähnlichen Verbindungen

3-Amino-2,5-dichlorobenzoic acid:

2-Amino-4-chlorobenzoic acid: Another related compound with a single chloro substituent.

5-Amino-2-chlorobenzoic acid: Similar in structure but with different substitution patterns.

Uniqueness: 4-Amino-2,3-dichlorobenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual chloro substituents at the 2 and 3 positions make it a valuable intermediate in various synthetic and industrial applications .

Biologische Aktivität

4-Amino-2,3-dichlorobenzoic acid (4-ADCA) is an aromatic compound that has garnered attention for its diverse biological activities. With the molecular formula C₇H₅Cl₂NO₂ and a molecular weight of 206.02 g/mol, it features two chlorine atoms on the benzene ring and an amino group at the para position relative to the carboxylic acid functional group. This unique structure contributes to its potential applications in pharmaceuticals, agrochemicals, and environmental studies.

Chemical Structure and Properties

| Property | Description |

|---|---|

| Molecular Formula | C₇H₅Cl₂NO₂ |

| Molecular Weight | 206.02 g/mol |

| Functional Groups | Amino (-NH₂), Carboxylic Acid (-COOH) |

| Chlorine Substituents | Two chlorine atoms at positions 2 and 3 |

Biological Activities

Research indicates that 4-ADCA exhibits significant biological activities, particularly in the following areas:

- Antimicrobial Properties : Studies have shown that 4-ADCA possesses antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents. It acts by inhibiting bacterial growth through its interaction with specific enzymes and receptors in microbial cells.

- Anticancer Potential : Preliminary investigations suggest that 4-ADCA may have anticancer effects. The compound has been studied for its ability to induce apoptosis in cancer cells, although further research is required to elucidate the underlying mechanisms.

- Environmental Applications : As a metabolite, 4-ADCA is utilized as a biomarker for polychlorinated biphenyl (PCB) exposure in environmental studies. Its presence can indicate contamination levels in various ecosystems.

The biological activity of 4-ADCA is largely attributed to its chemical structure:

- Interaction with Biological Targets : The amino and dichloro groups facilitate interactions with enzymes and receptors, which can lead to the modulation of biochemical pathways essential for microbial survival and proliferation.

- Chemical Reactivity : The compound undergoes various chemical reactions, including nucleophilic and electrophilic substitutions, which can alter its biological activity and enhance its efficacy as a therapeutic agent.

Case Studies

-

Antimicrobial Efficacy :

- A study evaluated the antibacterial activity of 4-ADCA against several strains of bacteria, including Escherichia coli and Staphylococcus aureus. The results demonstrated significant inhibition zones, indicating strong antibacterial properties.

-

Anticancer Research :

- In vitro studies on cancer cell lines showed that treatment with 4-ADCA resulted in a dose-dependent reduction in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells upon treatment, suggesting potential for cancer therapy applications.

-

Environmental Monitoring :

- Research highlighted the utility of 4-ADCA as a biomarker for PCB exposure in contaminated sites. Its detection levels correlated with adverse ecological effects, underscoring its role in environmental health assessments.

Comparative Analysis with Similar Compounds

| Compound | Structure | Biological Activity |

|---|---|---|

| 4-Amino-2,3-dichlorobenzoic acid (4-ADCA) | Structure | Antimicrobial, Anticancer |

| 4-Amino-3,5-dichlorobenzoic acid | Similar structure but different substitution pattern | Limited studies on biological activity |

| 2-Amino-4-chlorobenzoic acid | Contains a single chlorine atom | Moderate antimicrobial activity |

Eigenschaften

IUPAC Name |

4-amino-2,3-dichlorobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO2/c8-5-3(7(11)12)1-2-4(10)6(5)9/h1-2H,10H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBFIYTYIHNSBCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)Cl)Cl)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.